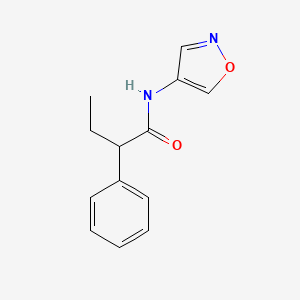
N-(isoxazol-4-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(isoxazol-4-yl)-2-phenylbutanamide” is a chemical compound that has been developed as a ligand for various receptors in the brain. It is an isoxazole-based compound. Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles .
Synthesis Analysis
Isoxazoles can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized in the course of solving specific practical problems .Molecular Structure Analysis
The structure of “N-(isoxazol-4-yl)-2-phenylbutanamide” contains total 12 bond(s); 8 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .科学的研究の応用
Regulators of Immune Functions
Isoxazole derivatives, such as N-(1,2-oxazol-4-yl)-2-phenylbutanamide, have been reported to have immunoregulatory properties . They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Anti-Inflammatory Agents
Isoxazole derivatives have been found to have anti-inflammatory properties . They can suppress the immune response, reducing inflammation and potentially helping in the treatment of diseases like arthritis .
Antimicrobial Agents
Some isoxazole derivatives have shown antimicrobial activity . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Antiviral Agents
Isoxazole derivatives have been used in the development of antiviral agents . For example, they have been used in the design of new anti-influenza A agents targeting virus nucleoprotein .
Antitumor Agents
Isoxazole derivatives have shown potential as antitumor agents . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment .
Antidiabetic Agents
Some isoxazole derivatives have been found to have antidiabetic properties . They can help regulate blood sugar levels, potentially helping in the treatment of diabetes .
Anticonvulsant Agents
Isoxazole derivatives have been reported to have anticonvulsant properties . They can help control seizures, making them potential candidates for the treatment of epilepsy .
Antiobesity Agents
Some isoxazole derivatives have been found to have antiobesity properties . They can help regulate body weight, potentially helping in the treatment of obesity .
作用機序
Target of Action
It is known that oxazole derivatives have a wide spectrum of biological activities . They have been found to exhibit antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic activities, and more . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Oxazole derivatives are known to interact with various biological targets to exert their effects . For instance, some oxazole derivatives have been found to inhibit phosphodiesterase 4, showing selectivity over other phosphodiesterases . The specific mode of action would depend on the biological target and the nature of the interaction.
Biochemical Pathways
Given the wide range of biological activities exhibited by oxazole derivatives, it can be inferred that multiple biochemical pathways could be affected . The exact pathways would depend on the specific biological activity and the target of the compound.
Result of Action
Given the wide range of biological activities exhibited by oxazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level . The specific effects would depend on the biological activity and the target of the compound.
Safety and Hazards
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives continue to attract the attention of researchers due to their potential as clinically viable drugs . The focus of future research could be on improving synthetic routes, chemical reactions of the nucleus, and exploring the biological activities of isoxazole derivatives .
特性
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(10-6-4-3-5-7-10)13(16)15-11-8-14-17-9-11/h3-9,12H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJTLNRHZLHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






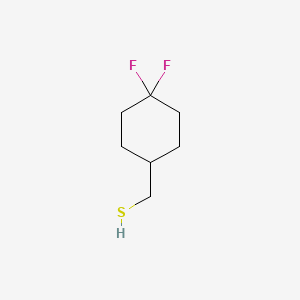

![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)
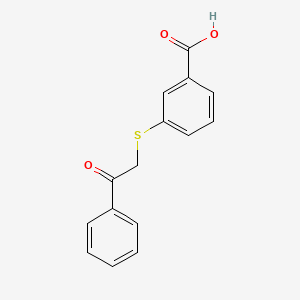
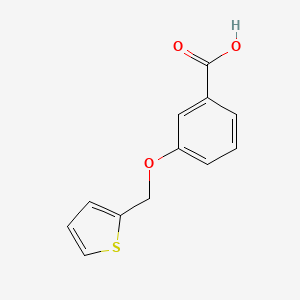
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)
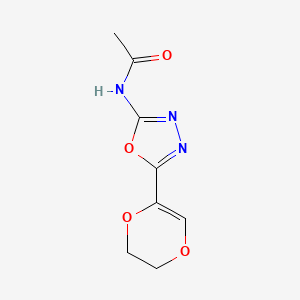
![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)